molecular formula C10H11N3O2 B2749802 1-Propyl-1,2,3-benzotriazole-5-carboxylic acid CAS No. 691363-12-9

1-Propyl-1,2,3-benzotriazole-5-carboxylic acid

Cat. No. B2749802
CAS RN: 691363-12-9
M. Wt: 205.217
InChI Key: JCDAFVMXCOGHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the CAS Number: 691363-12-9. It has a molecular weight of 205.22 and its IUPAC name is 1-propyl-1H-1,2,3-benzotriazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular formula of 1-Propyl-1,2,3-benzotriazole-5-carboxylic acid is C10H11N3O2 . The InChI code is 1S/C10H11N3O2/c1-2-5-13-9-4-3-7 (10 (14)15)6-8 (9)11-12-13/h3-4,6H,2,5H2,1H3, (H,14,15) .

Scientific Research Applications

These applications highlight the versatility of 1-Propyl-1,2,3-benzotriazole-5-carboxylic acid in scientific research. As always, further studies and investigations are essential to fully explore its potential across these fields . If you need more information or have additional questions, feel free to ask!

properties

IUPAC Name

1-propylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-5-13-9-4-3-7(10(14)15)6-8(9)11-12-13/h3-4,6H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDAFVMXCOGHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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